4-[3-(4-Fluoro-3-nitrophenyl)sulfonylpropyl]morpholine;hydrochloride
Overview
Description
4-[3-(4-Fluoro-3-nitrophenyl)sulfonylpropyl]morpholine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a morpholine ring, a sulfonylpropyl group, and a fluoronitrophenyl moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Fluoro-3-nitrophenyl)sulfonylpropyl]morpholine;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.
Sulfonylation: Attachment of a sulfonyl group to the propyl chain.
Morpholine Ring Formation: Cyclization to form the morpholine ring.
Hydrochloride Salt Formation: Conversion to the hydrochloride salt form for enhanced solubility.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Fluoro-3-nitrophenyl)sulfonylpropyl]morpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions may involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Sulfide Derivatives: Resulting from the reduction of the sulfonyl group.
Substituted Phenyl Derivatives: Produced from substitution reactions involving the fluorine atom.
Scientific Research Applications
4-[3-(4-Fluoro-3-nitrophenyl)sulfonylpropyl]morpholine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-Fluoro-3-nitrophenyl)sulfonylpropyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition. The fluoronitrophenyl moiety plays a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluoro-4-nitrophenyl)morpholine
- 4-Fluoro-3-nitrophenyl 3-nitrophenyl sulfone
Uniqueness
4-[3-(4-Fluoro-3-nitrophenyl)sulfonylpropyl]morpholine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonylpropyl group enhances its solubility and reactivity, making it more versatile compared to similar compounds.
Properties
IUPAC Name |
4-[3-(4-fluoro-3-nitrophenyl)sulfonylpropyl]morpholine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O5S.ClH/c14-12-3-2-11(10-13(12)16(17)18)22(19,20)9-1-4-15-5-7-21-8-6-15;/h2-3,10H,1,4-9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKAMDQCCYZDPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCS(=O)(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>55.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24806989 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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